molecular formula C12H24ClNO2 B14048614 tert-butyl 2-(aminomethyl)cyclohexanecarboxylate HCl

tert-butyl 2-(aminomethyl)cyclohexanecarboxylate HCl

Cat. No.: B14048614
M. Wt: 249.78 g/mol
InChI Key: WOFHZPQADQXGHO-UHFFFAOYSA-N
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Description

tert-Butyl 2-(aminomethyl)cyclohexanecarboxylate hydrochloride is a chemical compound with the molecular formula C12H24ClNO2. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. The compound is known for its stability and reactivity, making it a valuable reagent in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(aminomethyl)cyclohexanecarboxylate hydrochloride typically involves the reaction of tert-butyl cyclohexanecarboxylate with aminomethyl reagents under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of tert-butyl 2-(aminomethyl)cyclohexanecarboxylate hydrochloride involves large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and high efficiency in the production process. The compound is then purified through crystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(aminomethyl)cyclohexanecarboxylate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of tert-butyl 2-(aminomethyl)cyclohexanecarboxylate hydrochloride include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from the reactions of tert-butyl 2-(aminomethyl)cyclohexanecarboxylate hydrochloride depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

tert-Butyl 2-(aminomethyl)cyclohexanecarboxylate hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(aminomethyl)cyclohexanecarboxylate hydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of specific enzymes. It may also interact with cellular receptors and signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-(aminomethyl)-1-azepanecarboxylate hydrochloride
  • tert-Butyl 2-amino-2-cyclohexylacetate hydrochloride
  • tert-Butyl 2-(methylamino)ethylcarbamate

Uniqueness

tert-Butyl 2-(aminomethyl)cyclohexanecarboxylate hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and stability. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research.

Properties

Molecular Formula

C12H24ClNO2

Molecular Weight

249.78 g/mol

IUPAC Name

tert-butyl 2-(aminomethyl)cyclohexane-1-carboxylate;hydrochloride

InChI

InChI=1S/C12H23NO2.ClH/c1-12(2,3)15-11(14)10-7-5-4-6-9(10)8-13;/h9-10H,4-8,13H2,1-3H3;1H

InChI Key

WOFHZPQADQXGHO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CCCCC1CN.Cl

Origin of Product

United States

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